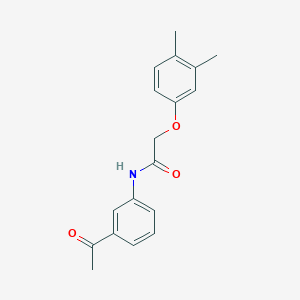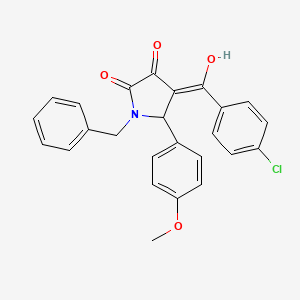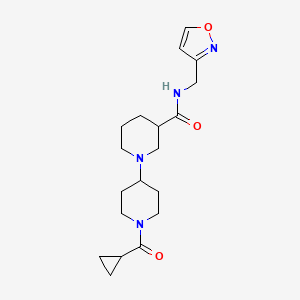![molecular formula C17H22N4O3 B5364980 5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)
5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that this compound can reduce food intake and body weight in animal models, making it a potential candidate for the development of anti-obesity drugs.
Mechanism of Action
5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide works by targeting the melanocortin-4 receptor (MC4R), which is a key regulator of energy balance in the body. By activating the MC4R, this compound can reduce food intake and increase energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing food intake, increasing energy expenditure, and promoting weight loss. Additionally, studies have shown that this compound can improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the MC4R, which allows for targeted manipulation of this receptor. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide, including further studies on its potential therapeutic applications in obesity and type 2 diabetes. Additionally, future research could focus on developing more stable analogs of this compound that have longer half-lives and improved pharmacokinetic properties. Finally, studies could also investigate the potential side effects of this compound and ways to mitigate these effects.
Synthesis Methods
The synthesis of 5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to yield 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with piperidine and triethylamine to form 5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-ylpropan-1-amine. The final step involves the reaction of the amine intermediate with 3-chloro-1H-pyrazole-5-carboxylic acid to yield this compound.
properties
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-5-2-6-15(9-14)24-11-13-8-16(21-20-13)17(22)19-12-4-3-7-18-10-12/h2,5-6,8-9,12,18H,3-4,7,10-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWPNJRPBUJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)NC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)

![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
